tert-Butyl-7-[4-(4-fluorophenyl)-6-isopropyl-2-mesylaminopyrimidin-5-yl]-(3R,5S)-isopropylidine-(E)-6-heptenoate
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Description
Tert-Butyl-7-[4-(4-fluorophenyl)-6-isopropyl-2-mesylaminopyrimidin-5-yl]-(3R,5S)-isopropylidine-(E)-6-heptenoate, also known as this compound, is a useful research compound. Its molecular formula is C₂₈H₃₈FN₃O₆S and its molecular weight is 563.68. The purity is usually 95%.
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Biological Activity
tert-Butyl-7-[4-(4-fluorophenyl)-6-isopropyl-2-mesylaminopyrimidin-5-yl]-(3R,5S)-isopropylidine-(E)-6-heptenoate is a synthetic compound with significant potential in pharmacology, particularly as an inhibitor of cholesterol biosynthesis. This article explores its biological activity, including mechanisms of action, potency comparisons, and relevant case studies.
- Molecular Formula : C28H38FN3O6S
- Molecular Weight : 563.68 g/mol
- Melting Point : 96-98°C
- Solubility : Soluble in dichloromethane, ethyl acetate, and methanol .
The compound primarily functions as an inhibitor of HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway. By inhibiting this enzyme, it effectively lowers cholesterol levels in biological systems, which is critical for managing conditions such as hyperlipidemia.
Inhibition of HMG-CoA Reductase
Research indicates that tert-butyl-7-[4-(4-fluorophenyl)-6-isopropyl-2-mesylaminopyrimidin-5-yl] exhibits potent inhibitory activity against HMG-CoA reductase. In vitro studies have shown that it has an IC50 value of 1.12 nM in rat isolated hepatocytes, making it significantly more effective than established statins like lovastatin (IC50 = 11 nM) and pravastatin .
Comparative Potency
The following table summarizes the comparative potency of various compounds against HMG-CoA reductase:
Compound | IC50 (nM) |
---|---|
tert-butyl-7-[4-(4-fluorophenyl)...] | 1.12 |
Lovastatin | 11 |
Pravastatin | ~1000 |
This data underscores the compound's potential as a more effective therapeutic agent for cholesterol management.
Study on Cholesterol Biosynthesis Inhibition
In a notable study, the compound was evaluated alongside other methanesulfonamide derivatives for their ability to inhibit cholesterol biosynthesis. Results indicated that tert-butyl-7-[4-(4-fluorophenyl)...] was the most potent compound in the series tested .
Pharmacological Applications
Given its mechanism of action and potency, this compound may be explored for various pharmacological applications beyond cholesterol management, including potential roles in treating metabolic syndromes and cardiovascular diseases.
Properties
IUPAC Name |
tert-butyl 2-[(4R,6S)-6-[(E)-2-[4-(4-fluorophenyl)-2-(methanesulfonamido)-6-propan-2-ylpyrimidin-5-yl]ethenyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38FN3O6S/c1-17(2)24-22(25(18-9-11-19(29)12-10-18)31-26(30-24)32-39(8,34)35)14-13-20-15-21(37-28(6,7)36-20)16-23(33)38-27(3,4)5/h9-14,17,20-21H,15-16H2,1-8H3,(H,30,31,32)/b14-13+/t20-,21-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POGQSTILWBTFOJ-SVKRATOZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NC(=C1C=CC2CC(OC(O2)(C)C)CC(=O)OC(C)(C)C)C3=CC=C(C=C3)F)NS(=O)(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=NC(=NC(=C1/C=C/[C@@H]2C[C@@H](OC(O2)(C)C)CC(=O)OC(C)(C)C)C3=CC=C(C=C3)F)NS(=O)(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38FN3O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
563.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.